molecular formula C7H4Cl2F3NO B8478930 2,5-dichloro-6-methoxy-3-(trifluoromethyl)pyridine

2,5-dichloro-6-methoxy-3-(trifluoromethyl)pyridine

Cat. No.: B8478930
M. Wt: 246.01 g/mol
InChI Key: NDAIVFKJLPOHRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-6-methoxy-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a trifluoromethyl group attached to a pyridine ring. The incorporation of fluorine atoms into organic molecules often enhances their biological activity and stability, making such compounds valuable in pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2,5-dichloropyridine with methoxy and trifluoromethyl reagents under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,5-dichloro-6-methoxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

2,5-dichloro-6-methoxy-3-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dichloro-6-methoxy-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 2,3-Dichloro-5-(trifluoromethyl)pyridine
  • 2,6-Dichloro-4-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine

Comparison: Compared to these similar compounds, 2,5-dichloro-6-methoxy-3-(trifluoromethyl)pyridine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C7H4Cl2F3NO

Molecular Weight

246.01 g/mol

IUPAC Name

2,5-dichloro-6-methoxy-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H4Cl2F3NO/c1-14-6-4(8)2-3(5(9)13-6)7(10,11)12/h2H,1H3

InChI Key

NDAIVFKJLPOHRS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=N1)Cl)C(F)(F)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

10.8 g (0.06 mol) of 30% strength sodium methylate solution were added with stirring at 0°-5° C. in the course of 20 minutes to 15 g (0.06 mol) of 2,3,6-trichloro-5-trifluoromethylpyridine in 200 ml of methyl tert-butyl ether, and stirring was continued for 30 minutes at the same temperature. After the mixture had been heated to 20° C., the fine precipitate which had formed was filtered off with suction and washed using methyl tert-butyl ether. The organic filtrate was washed with water, dried and concentrated, giving 14.3 g (97% of theory) of the title compound of η25D =1.4890 (Table III, No. 3.001).
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.06 mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

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